2,3-Butanedione-D6
Overview
Description
2,3-Butanedione, also known as diacetyl, is a diketone compound with a characteristic buttery flavor and is used extensively in the flavor manufacturing industry. It is found in various food and beverage products such as popcorn, cake mixes, and beverages like beer and wine. The compound has been associated with bronchiolitis obliterans, a serious lung disease, in workers exposed to its vapors in manufacturing settings .
Synthesis Analysis
The synthesis of 2,3-butanedione in interstellar conditions has been demonstrated through laboratory experiments simulating the cosmic ray-driven non-equilibrium chemistry of acetaldehyde-based interstellar analog ices. The formation of 2,3-butanedione occurs via a barrier-less radical-radical reaction of two acetyl radicals at extremely low temperatures .
Molecular Structure Analysis
2,3-Butanedione exists in the trans conformation with C2h symmetry in its crystalline phase, as confirmed by matrix-isolation and low-temperature solid-state FT-IR spectroscopy. Theoretical calculations support this single conformational state in vacuum. However, in the amorphous state, as well as in the liquid and gaseous phases, other conformations contribute to the observed spectra, indicating the presence of conformations without an inversion center .
Chemical Reactions Analysis
The interaction of 2,3-butanedione with amino acids has been studied through the Strecker reaction. Under pyrolytic conditions, 2,3-butanedione can undergo cyclocondensation with amino acids like glycine, leading to the formation of compounds such as 4,5-dimethyl-1,2-benzoquinone and 2,3,6,7-tetramethylquinoxaline. Isotope labeling studies have traced the origin of these compounds and demonstrated the catalytic role of glycine in these transformations .
Physical and Chemical Properties Analysis
2,3-Butanedione is a reactive diketone that can bind to proteins such as albumin and hemoglobin. Studies have shown that after systemic uptake, 2,3-butanedione reacts with arginine residues on these proteins, which could potentially serve as biomarkers for exposure to this compound. The binding to albumin and hemoglobin has been quantified in animal models, and the specific sites of adduction have been identified using mass spectrometry .
Relevant Case Studies
In toxicology and carcinogenesis studies, 2,3-butanedione has been shown to cause bronchiolitis obliterans in animal models when inhaled over long periods. These studies were conducted due to concerns raised by workers in the flavor manufacturing industry and have led to a better understanding of the risks associated with exposure to this compound .
In another case, 2,3-butanedione has been used as a photosensitizing agent to study its effects on alpha-amino acids and proteins like alpha-chymotrypsin under ultraviolet light. The results suggest a singlet oxygen mechanism for the photodestruction of these biological molecules .
Lastly, the compound has been shown to increase the sensitivity of Bacillus megaterium spores to X-rays, which is attributed to its high affinity for free electrons and its ability to stabilize them, thus enhancing the radiation effect .
Scientific Research Applications
Spectroscopic Studies
2,3-Butanedione (diacetyl) has been extensively studied using matrix-isolation and solid-state low-temperature FT-IR spectroscopy. These studies, supported by molecular orbital calculations, provide valuable insights into the compound's conformational states and spectroscopic features in different phases including crystalline, amorphous, liquid, and gaseous states. Such research is critical for understanding the molecular properties of diacetyl and its derivatives like 2,3-Butanedione-D6 (Gómez-Zavaglia & Fausto, 2003).
Maillard Reaction Studies
2,3-Butanedione is a significant component in Maillard reaction model systems. Studies have explored its formation pathways in these systems, using isotopically labeled compounds. Understanding these mechanisms is crucial for food chemistry and the study of flavors and aromas in various food products (Yaylayan & Keyhani, 1999).
Dental Resin Composite Applications
Research has explored the use of 2,3-butanedione as a photosensitizer in the formulation of dental resin composites. This application aims to improve the physical properties of the resin composite, demonstrating the compound's potential in dental material science (Sun & Chae, 2000).
Muscle Research
2,3-Butanedione monoxime has been studied for its effects on force production, myosin light chain phosphorylation, and energy usage in muscle tissues. These studies contribute to our understanding of muscle physiology and the mechanisms of muscle contraction (Siegman et al., 1994).
Photodynamic Therapy
2,3-Butanedione has been investigated for its role as a photosensitizing agent, particularly in the photodestruction of free alpha-amino acids and the photoinactivation of alpha-chymotrypsin. These findings have implications for the development of photodynamic therapy methods (Fliss & Viswanatha, 1979).
Airway Epithelial Cell Research
Studies have examined the impact of diacetyl (2,3-butanedione) vapor exposure on airway basal cell repair. This research is vital for understanding the respiratory effects of exposure to diacetyl, a common chemical in foods and e-cigarettes (McGraw et al., 2020).
Single-Ion Magnet Research
2,3-Butanedione has been used in the synthesis of Dysprosium(III) single-ion magnets, contributing to advancements in materials science and magnetization dynamics (Zhang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,1,4,4,4-hexadeuteriobutane-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXEFYPDANLFS-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Butanedione-D6 |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.